molecular formula C8H15N3O2S B2667185 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1226455-95-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2667185
CAS No.: 1226455-95-3
M. Wt: 217.29
InChI Key: OJDHBHROGJCJSD-UHFFFAOYSA-N
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Description

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups attached to the pyrazole ring, including a methanesulfonamide group and an ethyl group .


Molecular Structure Analysis

The molecular structure of similar pyrazole-based compounds has been characterized using techniques like single-crystal X-ray diffraction, as well as 1H and 13C NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

Pyrazole-based ligands have been studied for their catalytic properties in various chemical reactions. For example, they have been used in the oxidation reaction of catechol to o-quinone . The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts were found to significantly influence the catalytic activities .

Scientific Research Applications

Organometallic Complex Synthesis

Research has focused on the synthesis of stable organopalladium(IV) complexes, which have shown potential in forming organopalladium(II) products through facile reductive elimination processes. This area of study provides insights into the mechanisms of complex formation and decomposition, which are crucial for developing new catalytic processes in organic synthesis (Brown, Byers, & Canty, 1990).

Ligand Design for Metal Coordination

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been investigated for their potential as ligands in metal coordination. This research sheds light on how small changes in molecular structure can significantly affect the torsion angles and hydrogen bonding patterns, influencing the overall stability and reactivity of the metal-ligand complexes (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Chemical Transformations

Studies on iridium complexes with tris(pyrazolyl)methane sulfonate ligands have demonstrated their efficacy in catalyzing the hydrogenation of unsaturated compounds under mild conditions. These findings contribute to the development of more efficient and selective catalytic processes for organic synthesis (Nagaraja, Nethaji, & Jagirdar, 2007).

Synthesis and Biological Activity

The synthesis and characterization of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been explored, revealing the structure-activity relationships that govern the cytotoxic activities of these complexes. This line of research is important for understanding the biological interactions of organometallic compounds and developing new therapeutic agents (Li, Song, Dai, & Tang, 2010).

Future Directions

The future directions for research on “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds could include further exploration of their synthesis methods, investigation of their potential applications in various fields such as catalysis and medicine, and detailed study of their physical and chemical properties. Additionally, more research is needed to understand their safety profile and potential hazards .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-7-6-8(2)11(10-7)5-4-9-14(3,12)13/h6,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDHBHROGJCJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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